2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide
Description
2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a sulfonamide group and two chlorine atoms, one on the pyridine ring and the other on the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-5-3-9(4-6-10)8-16-19(17,18)11-2-1-7-15-12(11)14/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOAZGKIHXUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine-3-sulfonyl chloride and 4-chlorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-chloropyridine-3-sulfonyl chloride is reacted with 4-chlorobenzylamine under reflux conditions to form the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial cells.
Pathways Involved: Inhibition of enzyme activity, leading to the disruption of essential metabolic pathways in microbes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide
- 2-chloro-N-[(4-bromophenyl)methyl]pyridine-3-sulfonamide
- 2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide
Uniqueness
2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as an antimicrobial agent compared to its analogs with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
